1-(1-Phenylpropan-2-yl)azetidin-3-amine

Description

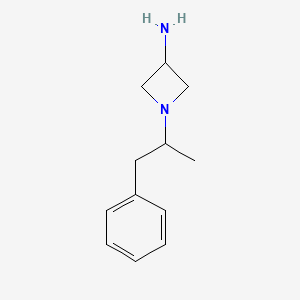

1-(1-Phenylpropan-2-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with an amine group and at the 1-position with a 1-phenylpropan-2-yl moiety. This structure combines the conformational rigidity of the azetidine ring with the aromatic and steric properties of the phenylpropan-2-yl group, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) targeting agents due to its structural resemblance to amphetamine derivatives .

The compound’s synthesis likely involves palladium-catalyzed cross-coupling or transaminase-mediated routes, as evidenced by methodologies used for similar amines (e.g., N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine in ). Its stereochemistry and electronic profile are influenced by the propan-2-yl linker, which may enhance binding specificity in biological systems.

Properties

CAS No. |

1493421-16-1 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(1-phenylpropan-2-yl)azetidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-10(14-8-12(13)9-14)7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 |

InChI Key |

HMWANLWWFUDFES-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N2CC(C2)N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CC(C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The azetidin-3-amine scaffold is highly versatile, with modifications at the 1-position significantly altering physicochemical and biological properties. Key analogues include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and alter receptor affinity.

- Aromatic vs. Heteroaromatic : The pyridinyl substituent () introduces hydrogen-bonding capability, which may improve solubility compared to purely hydrophobic phenyl groups.

Comparison with Amphetamine-like Derivatives

The 1-phenylpropan-2-yl group in 1-(1-Phenylpropan-2-yl)azetidin-3-amine shares structural similarities with amphetamine (1-phenylpropan-2-amine), a known CNS stimulant. Key differences include:

- Amine Position : The 3-amine in azetidine vs. the primary amine in amphetamine may affect neurotransmitter reuptake inhibition profiles .

- Substituted Analogues : 4-Chloroamphetamine () demonstrates how halogenation enhances selectivity for serotoninergic pathways, suggesting that similar modifications to the phenyl group in the main compound could fine-tune activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.